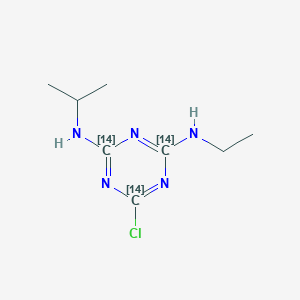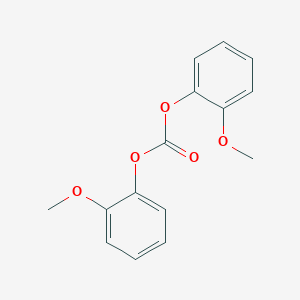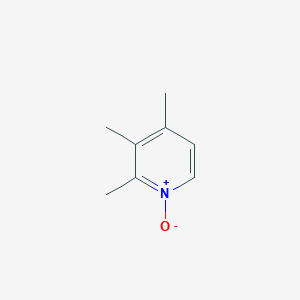
2,3,4-Trimethyl-1-oxidopyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethyl-1-oxidopyridin-1-ium, also known as TPO, is a highly reactive photoinitiator that is widely used in polymer chemistry. TPO is a type of organic compound that is used to initiate polymerization reactions, which are essential for the production of various materials such as coatings, adhesives, and plastics. TPO is a popular photoinitiator due to its high efficiency, low toxicity, and good solubility in a wide range of solvents.
作用机制
2,3,4-Trimethyl-1-oxidopyridin-1-ium functions as a photoinitiator by absorbing light energy and generating free radicals, which initiate polymerization reactions. 2,3,4-Trimethyl-1-oxidopyridin-1-ium absorbs light in the ultraviolet region, with a maximum absorption at 365 nm. Upon absorption of light, 2,3,4-Trimethyl-1-oxidopyridin-1-ium undergoes homolytic cleavage, generating a pyridinyl radical and a methyl radical. These radicals then initiate polymerization reactions by abstracting hydrogen atoms from monomers.
生化和生理效应
2,3,4-Trimethyl-1-oxidopyridin-1-ium has been shown to have low toxicity and is considered safe for use in various applications. However, 2,3,4-Trimethyl-1-oxidopyridin-1-ium can generate free radicals, which can have harmful effects on living cells. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has been shown to induce DNA damage and oxidative stress in cells. Therefore, caution should be taken when handling 2,3,4-Trimethyl-1-oxidopyridin-1-ium.
实验室实验的优点和局限性
2,3,4-Trimethyl-1-oxidopyridin-1-ium is a highly efficient photoinitiator that is widely used in polymer chemistry. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has several advantages over other photoinitiators, including its high solubility in a wide range of solvents, low toxicity, and good compatibility with various monomers. However, 2,3,4-Trimethyl-1-oxidopyridin-1-ium has some limitations, including its sensitivity to oxygen, which can inhibit its photoinitiating activity.
未来方向
There are several future directions for the study of 2,3,4-Trimethyl-1-oxidopyridin-1-ium. One area of research is the development of new synthesis methods for 2,3,4-Trimethyl-1-oxidopyridin-1-ium, which can improve its purity and yield. Another area of research is the investigation of 2,3,4-Trimethyl-1-oxidopyridin-1-ium's use in biomedical applications, such as drug delivery and tissue engineering. Additionally, the study of 2,3,4-Trimethyl-1-oxidopyridin-1-ium's mechanism of action and its effects on living cells can provide insight into its potential toxicity and safety.
科学研究应用
2,3,4-Trimethyl-1-oxidopyridin-1-ium has been extensively studied for its application in various fields of science. In polymer chemistry, 2,3,4-Trimethyl-1-oxidopyridin-1-ium is widely used as a photoinitiator for the production of coatings, adhesives, and plastics. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has also been studied for its use in dental materials, where it is used as a photoinitiator for the curing of dental composites. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has also been investigated for its use in biomedical applications, such as drug delivery and tissue engineering.
属性
CAS 编号 |
101870-74-0 |
|---|---|
产品名称 |
2,3,4-Trimethyl-1-oxidopyridin-1-ium |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
2,3,4-trimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H11NO/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |
InChI 键 |
PEHKTOCKDMQSSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C |
规范 SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C |
同义词 |
Pyridine, 2,3,4-trimethyl-, 1-oxide (6CI,9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

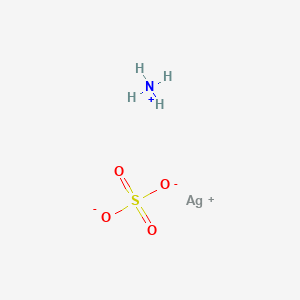
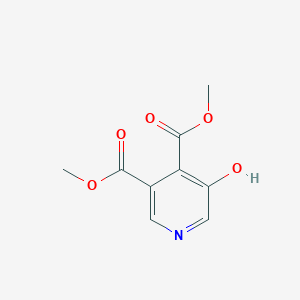
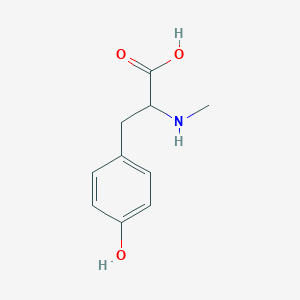
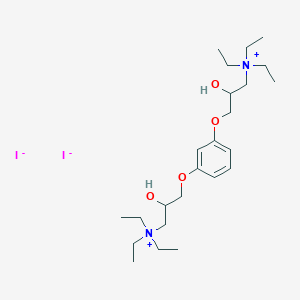

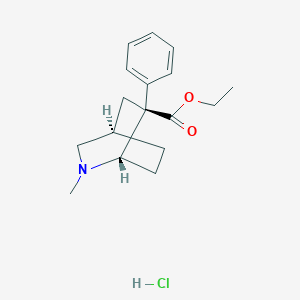
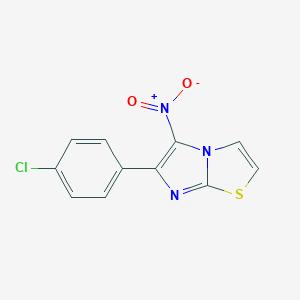
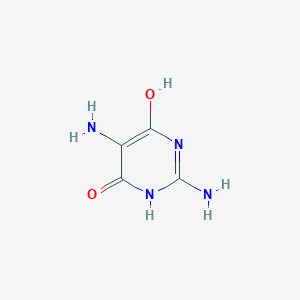
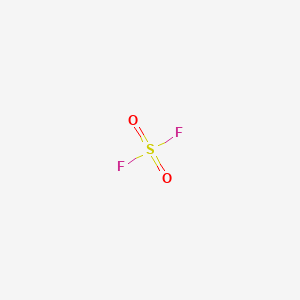
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
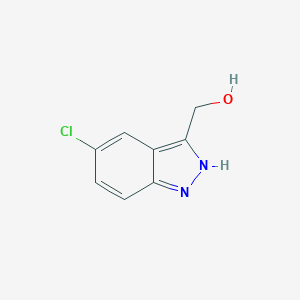
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
